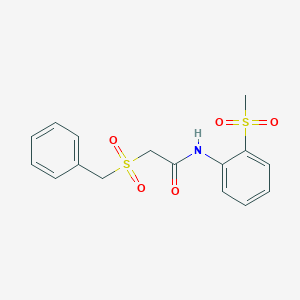
4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide, also known as ML352, is a small molecule that has gained attention in the scientific research community due to its potential as a therapeutic agent. This compound is currently being studied for its ability to target and inhibit the activity of a specific protein, which has been implicated in a variety of diseases. In
Mécanisme D'action
The mechanism of action of 4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide involves its ability to target and inhibit the activity of a specific protein called MTH1. This protein is involved in the repair of damaged DNA, and is overexpressed in many types of cancer cells. By inhibiting the activity of MTH1, this compound can prevent cancer cells from repairing their DNA, which can ultimately lead to cell death. Additionally, this compound has been shown to have anti-inflammatory properties, which may also contribute to its potential as a therapeutic agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but early research suggests that this compound may have a number of beneficial effects on the body. In addition to its potential anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant effects, which may help to protect cells from damage caused by free radicals. Additionally, this compound has been shown to have a low toxicity profile, which is an important consideration for any potential therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide in lab experiments is its specificity for the MTH1 protein. Because this compound is able to target and inhibit the activity of this protein, it may be a valuable tool for studying the role of MTH1 in various diseases. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safer option for lab experiments compared to other compounds that may have more harmful side effects. However, one limitation of using this compound in lab experiments is the proprietary nature of its synthesis method, which may make it difficult for researchers to obtain and use this compound in their studies.
Orientations Futures
There are many potential future directions for research on 4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide. One area of interest is in the development of this compound as a therapeutic agent for cancer. Additional studies will be needed to determine the optimal dosage and administration method for this compound, as well as its potential side effects and interactions with other drugs. Other future directions for research on this compound may include investigating its potential as a treatment for other diseases, such as inflammatory disorders or neurodegenerative diseases. Additionally, further research may be needed to fully understand the biochemical and physiological effects of this compound, and to identify any potential limitations or drawbacks to its use in lab experiments or as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide involves a series of chemical reactions that ultimately result in the formation of the final compound. The exact method used to synthesize this compound is not widely available in the scientific literature, as it is considered proprietary information. However, it is known that the synthesis involves the use of various reagents and solvents, and requires careful monitoring and purification to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent in a variety of diseases. One of the most promising applications of this compound is in the treatment of cancer. This compound has been shown to inhibit the activity of a specific protein that is overexpressed in many types of cancer, including breast, lung, and prostate cancer. By targeting this protein, this compound may be able to slow or stop the growth of cancer cells, making it a potentially valuable addition to current cancer treatments.
Propriétés
IUPAC Name |
4-(5-chloropyridin-2-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c1-26-17-5-2-15(3-6-17)8-11-22-20(25)24-12-9-18(10-13-24)27-19-7-4-16(21)14-23-19/h2-7,14,18H,8-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPZLVYEJQPFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

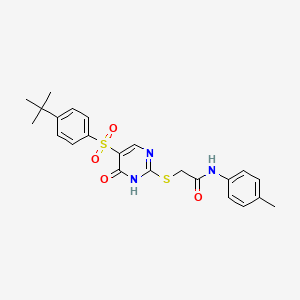
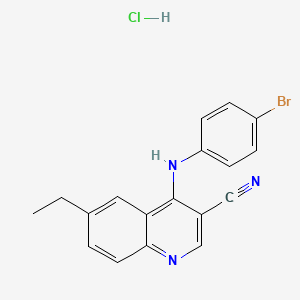
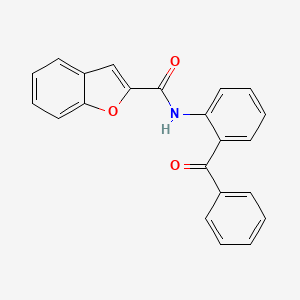
![(1R, 2S)-N, N'-Bis[(1S)-2-hydroxy-1-phenylmethylethyl]-3, 3-dimethyl-1, 2-cyclopropanediamide](/img/structure/B2900991.png)
![Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate](/img/structure/B2900992.png)
![Ethyl 4-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2900994.png)
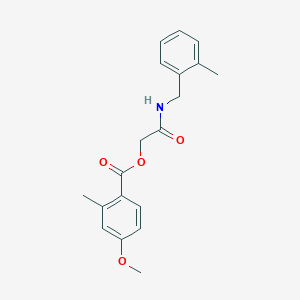
![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2900998.png)
![Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate](/img/structure/B2900999.png)
![N-(3-ethylphenyl)-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2901000.png)
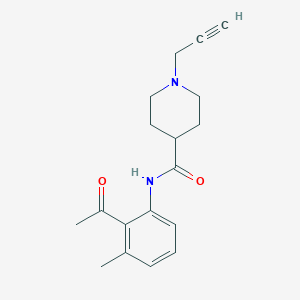
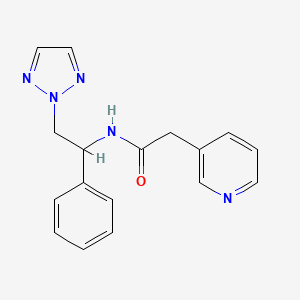
![2-benzoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2901007.png)
